- Preparation of salts and co-crystals of pyrazolopyrimidines as drugs., United States, , ,
Cas no 96219-87-3 (4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine)

96219-87-3 structure
Nombre del producto:4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine
Número CAS:96219-87-3
MF:C8H7N3OS
Megavatios:193.225679636002
MDL:MFCD19687051
CID:800140
PubChem ID:11550150
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Propiedades químicas y físicas
Nombre e identificación
-
- (3-Aminopyrazol-4-yl)(2-thienyl)methanone
- (3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
- (5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone
- Methanone, (3-amino-1H-pyrazol-4-yl)-2-thienyl-
- 4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine
- (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
- DKSHGSCMEXOBRE-UHFFFAOYSA-N
- AX8212645
- 4-thiophene-2-carbonyl-2H-pyrazol-3-ylamine
- (3-Amino-1H-pyrazol-4-yl)-2-thienylmethanone
- (3-amino-1H-pyrazol-4-yl)-2-thienyl-methanone
- (3-Amino-1H-pyraz
- (3-Amino-1H-pyrazol-4-yl)-2-thienylmethanone (ACI)
- (3-Amino-1H-pyrazol-4-yl)(2-thienyl)methanone
- (3-Amino-1H-pyrazol-4-yl)(thien-2-yl)methanone
- (3-Amino-1H-pyrazol-4-yl)thiophen-2-ylmethanone
- AR-527/43461198
- MFCD20260223
- DTXSID90468397
- (5-amino-1H-pyrazol-4-yl)-thiophene-2-yl-methanone
- (5-amino-1H-pyrazol-4-yl)(2-thienyl)methanone
- DB-344665
- DS-15373
- AKOS014564785
- 4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-AMINE
- 96219-87-3
- WDA21987
- CS-D0055
- (5-amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone
- AKOS016002045
- SCHEMBL523863
- (3-Amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone
- (5-amino-1H-pyrazol-4-yl)(thien-2-yl)methanone
-
- MDL: MFCD19687051
- Renchi: 1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11)
- Clave inchi: DKSHGSCMEXOBRE-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(N)=NNC=1)C1=CC=CS1
Atributos calculados
- Calidad precisa: 193.03100
- Masa isotópica única: 193.03098303g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 212
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 100
Propiedades experimentales
- Punto de ebullición: 515.0±40.0°C at 760 mmHg
- PSA: 100.74000
- Logp: 1.21450
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-50mg |
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |
96219-87-3 | 95+% | 50mg |
141.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-200mg |
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |
96219-87-3 | 95+% | 200mg |
353.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-250mg |
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |
96219-87-3 | 95+% | 250mg |
586CNY | 2021-05-08 | |
Alichem | A169004495-250mg |
(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |
96219-87-3 | 95% | 250mg |
$177.67 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060888-1g |
(3-Amino-1H-pyrazol-4-yl)thiophen-2-ylmethanone |
96219-87-3 | 97% | 1g |
¥483.00 | 2024-04-23 | |
eNovation Chemicals LLC | D621371-1G |
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |
96219-87-3 | 97% | 1g |
$445 | 2024-07-21 | |
Fluorochem | 222230-5g |
3-Aminopyrazol-4-yl)(2-thienyl)methanone |
96219-87-3 | 95% | 5g |
£417.00 | 2022-02-28 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0303-1g |
(3-AMINO-1H-PYRAZOL-4-YL)(THIOPHEN-2-YL)METHANONE |
96219-87-3 | 95% | 1g |
$280 | 2023-09-07 | |
Ambeed | A222869-250mg |
(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |
96219-87-3 | 95% | 250mg |
$33.0 | 2025-02-26 | |
Ambeed | A222869-1g |
(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |
96219-87-3 | 95% | 1g |
$86.0 | 2025-02-26 |
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, rt → reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrazine
Referencia
- Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide regionBioorganic & Medicinal Chemistry Letters, 2005, 15(6), 1591-1594,
Métodos de producción 3
Condiciones de reacción
Referencia
- (3-Amino-1H-pyrazol-4-yl)(aryl)methanones, Federal Republic of Germany, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agentsBioorganic & Medicinal Chemistry, 2009, 17(5), 2091-2100,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 6 h, rt → reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Process for synthesis of sedative hypnotic indiplon, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
Referencia
- Controlled-release sedative-hypnotic compositions and methods related thereto, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 14 h, reflux
Referencia
- A process for preparing indiplon, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol , Water ; 3.5 h, reflux; reflux → rt
Referencia
- Preparation of substituted pyrazolo[1,5-a]pyrimidines and methods of their use as antiproliferative agents, United States, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
Referencia
- Polymorphs of N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide and compositions and methods related to them, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; reflux
Referencia
- Indiplon: Treatment of insomnia GABA-A agonistDrugs of the Future, 2003, 28(8), 739-746,
Métodos de producción 11
Condiciones de reacción
Referencia
- New Approach to 4- and 5-Aminopyrazole DerivativesSynthetic Communications, 2007, 37(20), 3579-3588,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 14 h, reflux
Referencia
- Method for synthesizing indiplon used for treating insomnia, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 6 h, rt → reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Synthesis of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (indiplon)Zhongguo Yaowu Huaxue Zazhi, 2006, 16(6), 363-365,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
Referencia
- Preparation of deuterated heterobicyclic compounds for treating neurological disorders, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
Referencia
- Preparation of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-α]pyrimidin-7-yl]phenyl]acetamide as a benzodiazepine receptor ligand., United States, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
Referencia
- Controlled-release sedative-hypnotic compositions, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 18 h, reflux
1.2 Reagents: Hydroxyamine hydrochloride ; 3 h, reflux
1.3 18 h, reflux
1.4 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydroxyamine hydrochloride ; 3 h, reflux
1.3 18 h, reflux
1.4 Reagents: Hydrazine hydrate (1:1)
Referencia
- Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: Exploration of core and headpiece structure-activity relationshipsBioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1641-1645,
Métodos de producción 18
Condiciones de reacción
Referencia
- Synthesis of substituted pyrazolopyrimidines, World Intellectual Property Organization, , ,
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Raw materials
- 2-Acetylthiophene
- (dimethoxymethyl)dimethylamine
- Pimagedine hydrochloride
- 3-(Dimethylamino)-2-(thiophene-2-carbonyl)acrylonitrile
- Benzenepropanenitrile, α-[(dimethylamino)methylene]-2-mercapto-β-oxo-
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Preparation Products
4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Literatura relevante
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96219-87-3)4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine

Pureza:99%
Cantidad:5g
Precio ($):268.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96219-87-3)(3-AMINOPYRAZOL-4-YL)(2-THIENYL)METHANONE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe